molecular formula C11H22FN B1531582 [(1-Fluorocyclopentyl)methyl](pentyl)amine CAS No. 2098033-88-4

[(1-Fluorocyclopentyl)methyl](pentyl)amine

Cat. No.: B1531582
CAS No.: 2098033-88-4
M. Wt: 187.3 g/mol
InChI Key: ZADPYTZUQNOKSD-UHFFFAOYSA-N
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Description

(1-Fluorocyclopentyl)methylamine is a secondary amine featuring a fluorinated cyclopentylmethyl group and a pentyl substituent on the nitrogen atom. Its molecular formula is C₁₁H₂₁FN, with a molecular weight of 186.29 g/mol.

Properties

IUPAC Name

N-[(1-fluorocyclopentyl)methyl]pentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22FN/c1-2-3-6-9-13-10-11(12)7-4-5-8-11/h13H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADPYTZUQNOKSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNCC1(CCCC1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1-Fluorocyclopentyl)methylamine is a compound that has garnered interest in biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its effects on various cell lines, antimicrobial properties, and potential mechanisms of action.

Chemical Structure and Properties

The compound (1-Fluorocyclopentyl)methylamine features a cyclopentane ring with a fluorine substituent and an amine group, which may influence its biological interactions. Its structural characteristics suggest potential interactions with biological targets, making it a subject of interest in pharmacological studies.

Biological Activity Overview

The biological activity of (1-Fluorocyclopentyl)methylamine can be categorized into several key areas:

  • Antitumor Activity : Preliminary studies indicate that compounds similar to (1-Fluorocyclopentyl)methylamine exhibit significant antiproliferative effects on various cancer cell lines. For instance, compounds with similar structures have shown inhibition of tumor cell growth and induction of apoptosis in A-549 lung cancer cells .
  • Immunomodulatory Effects : Research has demonstrated that related compounds can modulate immune responses. They have been noted to inhibit the proliferation of lymphocytes and reduce the production of pro-inflammatory cytokines such as TNF-α, suggesting potential applications in treating autoimmune disorders .
  • Antimicrobial Properties : Compounds resembling (1-Fluorocyclopentyl)methylamine have shown moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives displayed inhibitory effects against Pseudomonas aeruginosa and Escherichia coli .

Antitumor Activity

A study evaluated the cytotoxic effects of various compounds on A-549 cells, revealing that at a concentration of 50 µM, certain derivatives exhibited up to 69.8% inhibition of cell proliferation. The mechanism appears to involve the activation of apoptotic signaling pathways, as evidenced by increased expression of pro-apoptotic markers .

CompoundConcentration (µM)Inhibition (%)
SCM55069.8
SCM95060.7
Teriflunomide5037.9

Immunomodulatory Effects

In another study focusing on immune response modulation, compounds were tested for their ability to suppress lymphocyte activation induced by phytohemagglutinin (PHA). The findings indicated that SCM5 and SCM9 significantly inhibited lymphocyte proliferation, suggesting their potential use in managing inflammatory conditions .

Antimicrobial Activity

The antimicrobial efficacy of related compounds was assessed using minimum inhibitory concentration (MIC) tests against several pathogens. Notably, one compound demonstrated an MIC value of 0.21 µM against Pseudomonas aeruginosa, indicating strong antibacterial potential .

PathogenMIC (µM)
Pseudomonas aeruginosa0.21
Escherichia coli0.25
Candida albicans0.83

The mechanisms underlying the biological activities of (1-Fluorocyclopentyl)methylamine involve several pathways:

  • Apoptosis Induction : Evidence suggests that this compound may trigger apoptosis through activation of caspases and modulation of MAPK signaling pathways .
  • Cytokine Modulation : The suppression of TNF-α production indicates a potential anti-inflammatory mechanism that could be leveraged for therapeutic purposes in autoimmune diseases .

Comparison with Similar Compounds

(1-Fluorocyclopentyl)methylamine

  • Molecular Formula: C₉H₁₈FNO
  • Molecular Weight : 175.24 g/mol
  • Key Differences :
    • The pentyl group in the target compound is replaced with a 2-methoxyethyl group.
    • The methoxy group increases polarity, reducing lipophilicity (lower logP) compared to the pentyl chain.
    • Implications : The pentyl variant may exhibit enhanced membrane permeability and bioavailability due to higher lipophilicity, making it more suitable for central nervous system targeting .

(1S,3R)-3-(1H-Indol-3-yl)-3-methylcyclopentan-1-amine

  • Molecular Formula : C₁₄H₁₈N₂
  • Molecular Weight : 214.31 g/mol
  • Key Differences: Contains an aromatic indole ring and a methyl group instead of fluorine. Implications: The fluorocyclopentyl group in the target compound may reduce metabolic oxidation compared to the indole system, improving stability .

(1-Methyl-1H-pyrazol-5-yl)methylamine

  • Molecular Formula : C₁₀H₂₀N₃
  • Molecular Weight : 182.29 g/mol
  • Key Differences :
    • Replaces the fluorocyclopentylmethyl group with a pyrazole ring.
    • The pyrazole’s aromaticity facilitates hydrogen bonding and charge-transfer interactions.
    • Implications : The target compound’s aliphatic fluorine may confer resistance to enzymatic degradation compared to the heteroaromatic pyrazole .

Methyl(1-phenylethyl)amine

  • Molecular Formula : C₉H₁₃N
  • Molecular Weight : 135.21 g/mol
  • Key Differences :
    • Features a phenyl group instead of the fluorocyclopentylmethyl moiety.
    • The phenyl group provides steric bulk and aromatic conjugation, altering electronic distribution.
    • Implications : The fluorine in the target compound may reduce cytochrome P450-mediated metabolism compared to the phenyl group, extending half-life .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Lipophilicity (Estimated logP) Metabolic Stability
(1-Fluorocyclopentyl)methylamine C₁₁H₂₁FN 186.29 Fluorocyclopentylmethyl, pentyl High (~3.5) Moderate-High
(1-Fluorocyclopentyl)methylamine C₉H₁₈FNO 175.24 Fluorocyclopentylmethyl, methoxyethyl Moderate (~1.8) Moderate
(1S,3R)-3-(1H-Indol-3-yl)-3-methylcyclopentan-1-amine C₁₄H₁₈N₂ 214.31 Indolyl, methyl Moderate (~2.5) Low-Moderate
(1-Methyl-1H-pyrazol-5-yl)methylamine C₁₀H₂₀N₃ 182.29 Pyrazolylmethyl, pentyl Moderate (~2.0) Low
Methyl(1-phenylethyl)amine C₉H₁₃N 135.21 Phenyl, methyl High (~2.8) Low

Research Findings and Implications

  • Metabolic Stability : Fluorination at the cyclopentyl position likely reduces oxidative metabolism by cytochrome P450 enzymes, as seen in nitrosamine studies .
  • Safety Considerations : Handling precautions for analogous amines (e.g., protective gear, waste management) indicate that the target compound may require similar safety protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(1-Fluorocyclopentyl)methyl](pentyl)amine
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